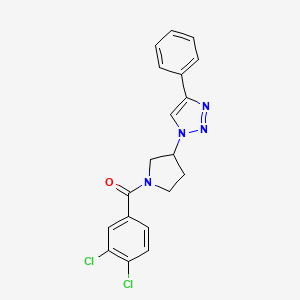

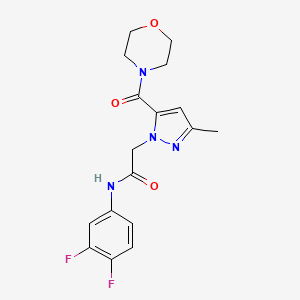

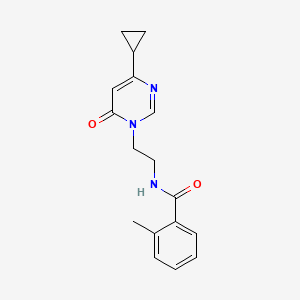

![molecular formula C17H21F3N2O3 B2925213 2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2199869-61-7](/img/structure/B2925213.png)

2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a chemical compound. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains an oxolane ring (a five-membered ring containing one oxygen atom and four carbon atoms), and a pyridine ring (a six-membered ring containing one nitrogen atom and five carbon atoms) .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other TFMP derivatives and piperidine derivatives . These reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用

Novel Piperidine Synthesis Techniques

- Regioselective Introduction for Piperidine Derivatives : A study by Crotti, Berti, and Pineschi (2011) developed a regioselective method to introduce a methoxycarbonyl methyl group at the C(2) position of unsubstituted pyridine using copper(II) triflate. This method offers an efficient route to synthesize new polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011).

Structural and Spectroscopic Analysis

- Pyridine Derivatives Analysis : Cetina, Tranfić, Sviben, and Jukić (2010) synthesized three pyridine derivatives and investigated their structural features and optical properties through IR, electronic spectroscopy, and fluorescence spectra. This research provides insights into the effects of substituents on the emission spectra of pyridine compounds, which could be pivotal for developing new materials or chemical sensors (Cetina, Tranfić, Sviben, & Jukić, 2010).

Synthesis and Characterization of Novel Compounds

- Three-component Synthesis of Pyridine : Feng (2011) reported the synthesis of a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, highlighting a method for creating complex molecules that could have applications in pharmaceuticals or materials science (Wu Feng, 2011).

Coordination Polymers and Molecular Structures

- Coordination Polymers with Pyridine Derivatives : Das, Ghosh, Sañudo, and Bharadwaj (2009) explored the synthesis of coordination polymers using pyridine-2,4,6-tricarboxylic acid and various metals. The study provides valuable information on the formation of different products under specific conditions, which could be useful in the development of new materials or catalysts (Madhab C. Das et al., 2009).

Molecular and Crystal Structures

- Molecular and Crystal Structures Analysis : Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of three hydroxy derivatives of hydropyridine, offering insights into the conformation and packing of molecules in crystals. This study sheds light on the role of hydrogen bonds in molecular association, which is crucial for the design of pharmaceuticals and materials (Kuleshova & Khrustalev, 2000).

将来の方向性

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthetic methods and applications for TFMP derivatives, such as the compound , is an important area of future research .

特性

IUPAC Name |

oxolan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3N2O3/c18-17(19,20)14-4-1-5-15(21-14)25-11-12-6-8-22(9-7-12)16(23)13-3-2-10-24-13/h1,4-5,12-13H,2-3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINIDMGWXAOCKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

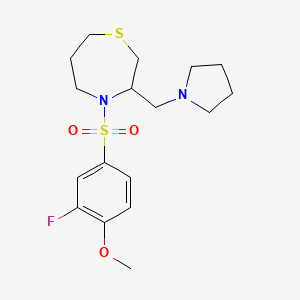

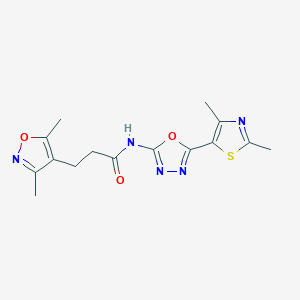

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)

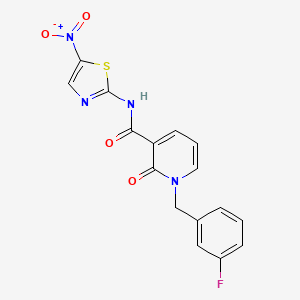

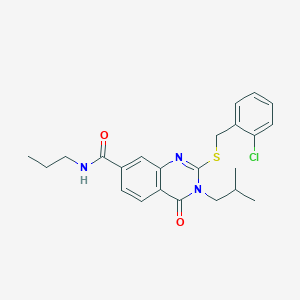

![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)

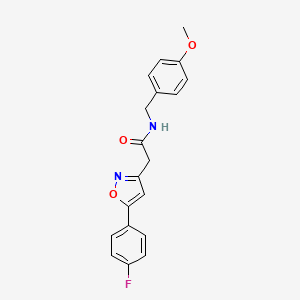

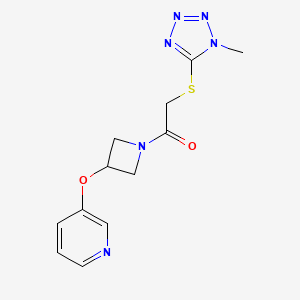

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)

![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2925146.png)